4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-2-18-7-8-19(14(21)13(18)20)15(22)17-10-16(23)6-3-4-12-11(16)5-9-24-12/h5,9,23H,2-4,6-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGIVWMJIQUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.37 g/mol . The structure features a piperazine ring, a dioxo functional group, and a tetrahydrobenzofuran moiety, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is believed to stem from its interaction with various biological targets. The hydroxyl and carboxamide groups enhance its binding affinity to enzymes and receptors through hydrogen bonding and other non-covalent interactions. Research has shown that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : The tetrahydrobenzofuran structure is associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models. The results indicated a decrease in TNF-alpha and IL-6 levels post-treatment.
Study 2: Neuroprotective Potential
In vitro assays using neuronal cell lines showed that the compound could protect against glutamate-induced cytotoxicity, suggesting potential applications in treating conditions like Alzheimer's disease.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of the compound. Variations in substituents on the piperazine ring have been explored to optimize biological activity and reduce toxicity.
Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
A. Quinazoline Derivatives (A1–A6)
Compounds A1–A6 () share a piperazine-carboxamide backbone but replace the tetrahydrobenzofuran group with substituted phenyl rings (e.g., fluorophenyl, chlorophenyl). Key differences include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | Tetrahydrobenzofuran | 74.38* | Not reported | Fused bicyclic system with hydroxyl group |
| A2 | 3-Fluorophenyl | 52.2 | 189.5–192.1 | Electron-withdrawing F substituent |
| A6 | 4-Chlorophenyl | 48.1 | 189.8–191.4 | Bulky Cl substituent at para position |
*Yield data from analogous dioxopiperazine synthesis .
This may enhance target selectivity in enzyme-binding pockets .
B. Benzo[b][1,4]oxazin-3(4H)-one Analogues (Compounds 17a–i, 28, 29a–b) These compounds (–9) replace the dioxopiperazine core with a benzooxazinone scaffold. For example:
- Compound 28: Incorporates a pyridinyl group and a 3-oxo-benzooxazinone, yielding a yellow powder with a molecular weight of 410.18 g/mol. Its NMR data (δ 8.48–6.95 ppm) indicate aromatic proton environments distinct from the target compound’s tetrahydrobenzofuran signals .
- Compound 29a : Features a pyridin-3-yl acetamide side chain, demonstrating higher synthetic yield (81%) compared to the target compound’s 74.38%, likely due to optimized coupling reagents (HCTU) .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogous dioxopiperazines (e.g., 4-ethyl-1-hydroxy-2,3-dioxopiperazine) exhibit lower melting ranges (e.g., 160–165°C) compared to A2–A6 (189–199°C), suggesting reduced crystallinity due to the hydroxylated tetrahydrobenzofuran group .
- Hydrogen Bonding : The hydroxyl group in the tetrahydrobenzofuran moiety may form stronger hydrogen bonds than the halogenated aryl groups in A2–A6, as evidenced by crystal structures of related carboxamides (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide forms N–H⋯O chains) .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects : Fluorine and chlorine in A2–A6 improve metabolic stability but reduce solubility compared to the target compound’s hydroxyl group, which may enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
